![molecular formula C9H11NO2S B7458245 5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene8,8-dioxide](/img/structure/B7458245.png)
5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene8,8-dioxide
Overview
Description
5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene8,8-dioxide, commonly known as TBOA, is a potent glutamate transporter inhibitor that is widely used in scientific research. It is a bicyclic compound that contains a sulfur atom and an azole ring, and its chemical structure is shown below.
Mechanism of Action
TBOA binds to the glutamate transporter protein and blocks its function, leading to an accumulation of extracellular glutamate. This can activate postsynaptic glutamate receptors and cause excitotoxicity, a process that can damage or kill neurons.
Biochemical and Physiological Effects:
TBOA has been shown to induce seizures and neurotoxicity in animal models, and it has been implicated in various neurological disorders such as epilepsy and stroke. It has also been used to investigate the role of glutamate transporters in addiction, depression, and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using TBOA in research is its high potency and specificity for glutamate transporters. It can be used to selectively inhibit different transporter subtypes and study their individual roles in synaptic transmission. However, its neurotoxic effects and potential for inducing seizures must be carefully considered when designing experiments.
Future Directions
There are several future directions for TBOA research. One area of interest is the development of more selective and less toxic glutamate transporter inhibitors for potential therapeutic use in neurological disorders. Another direction is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of TBOA in combination with other drugs or therapies may provide new insights into the treatment of various psychiatric and neurological disorders.
Synthesis Methods
The synthesis of TBOA involves the reaction of 2-aminothiophenol with 2-chloroacrylonitrile in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by oxidation with hydrogen peroxide.
Scientific Research Applications
TBOA is primarily used in neuroscience research to study the role of glutamate transporters in the brain. Glutamate is the main excitatory neurotransmitter in the brain, and its transport is essential for maintaining proper synaptic function. TBOA inhibits the reuptake of glutamate by the transporters, leading to an increase in extracellular glutamate levels and altered synaptic transmission.
properties
IUPAC Name |
1,2,3,5-tetrahydro-4λ6,1-benzothiazepine 4,4-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12)6-5-10-9-4-2-1-3-8(9)7-13/h1-4,10H,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTAVLNDPCBSQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214046 | |
Record name | 4,1-Benzothiazepine, 1,2,3,5-tetrahydro-, 4,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001214046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,9-Tetrahydro-8-thia-5-aza-benzocycloheptene8,8-dioxide | |
CAS RN |
1211594-99-8 | |
Record name | 4,1-Benzothiazepine, 1,2,3,5-tetrahydro-, 4,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211594-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,1-Benzothiazepine, 1,2,3,5-tetrahydro-, 4,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001214046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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